3-(Methylamino)propanoic acid

Antibacterial drug discovery MraY translocase inhibition Nucleoside antibiotic mimetics

3-(Methylamino)propanoic acid, systematically known as N-methyl-β-alanine, is a β-amino acid derivative (C₄H₉NO₂, MW 103.12) in which the C3 hydrogen of propionic acid is replaced by a methylamino group. Unlike standard α-amino acids, it features a secondary amine at the β-carbon, conferring a distinct hydrogen-bonding profile (TPSA 49.30 Ų, XLogP −3.00), intermediate lipophilicity between β-alanine and N,N-dimethyl-β-alanine, and a β-amino acid backbone that extends conformational flexibility relative to α-amino acid analogs.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 2679-14-3
Cat. No. B019132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)propanoic acid
CAS2679-14-3
SynonymsN-Methyl-β-aminopropionic Acid;  3-(Methylamino)propionic acid; 
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC[NH2+]CCC(=O)[O-]
InChIInChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
InChIKeyVDIPNVCWMXZNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.88 M

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)propanoic Acid (CAS 2679-14-3): Structural and Functional Baseline for Procurement Decisions


3-(Methylamino)propanoic acid, systematically known as N-methyl-β-alanine, is a β-amino acid derivative (C₄H₉NO₂, MW 103.12) in which the C3 hydrogen of propionic acid is replaced by a methylamino group [1]. Unlike standard α-amino acids, it features a secondary amine at the β-carbon, conferring a distinct hydrogen-bonding profile (TPSA 49.30 Ų, XLogP −3.00), intermediate lipophilicity between β-alanine and N,N-dimethyl-β-alanine, and a β-amino acid backbone that extends conformational flexibility relative to α-amino acid analogs [2]. It is commercially available as a free base (purity ≥95 % by titration, ≥98 % by GC) and as its hydrochloride salt .

Why β-Alanine, N-Ethyl-β-alanine, or BMAA Cannot Replace 3-(Methylamino)propanoic Acid in Research and Industrial Applications


Although β-alanine, N-ethyl-β-alanine, and BMAA (β-methylamino-L-alanine) share a β-amino acid scaffold, each differs critically from 3-(methylamino)propanoic acid in steric bulk, hydrogen-bonding capacity, transporter recognition, and biological activity. Substituting β-alanine eliminates the N-methyl group required for cis-amide bond geometry in MraY inhibitor pharmacophores, while N-ethyl-β-alanine introduces excessive hydrophobicity that alters polymer water uptake and protein resistance profiles [1][2]. BMAA is an α-amino acid with confirmed neurotoxicity at 3 mM in primary neurons, a liability absent from the target compound [3]. The quantitative evidence below demonstrates that even single-atom modifications to the N-substituent or backbone position produce measurable divergences in enzyme inhibition potency, metabolic stability, polymer antifouling performance, and ADMET parameters.

Quantitative Differentiation Evidence for 3-(Methylamino)propanoic Acid Against Structural Analogs


MraY Enzyme Inhibition: N-Methyl-β-alanine Is Required for Maximal Potency in Antibacterial Nucleoside Dipeptides

In a direct comparative study, 5'-uridinyl dipeptides containing N-methyl-β-alanine were tested alongside aminoacyl-β-alanyl analogs against E. coli MraY. The N-methyl-β-alanine-containing compound 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine (13l) achieved 97% enzyme inhibition at 2.35 mM and was identified as the most active inhibitor in the entire series, whereas non-methylated β-alanyl analogs were less potent [1]. Furthermore, compound 13l exhibited antibacterial activity against Pseudomonas putida at 100 µg mL⁻¹. Both the central N-methyl amide bond and the 5'-uridine ester linkage were essential for highest biological activity, demonstrating that the N-methyl group is not a passive substituent but a pharmacophoric requirement [1].

Antibacterial drug discovery MraY translocase inhibition Nucleoside antibiotic mimetics

In Vivo Metabolic Stability: N-Methyl-β-alanine Substitution Maintains Pharmacokinetic Integrity in Peptide Radiopharmaceuticals

The GRPr antagonist RM2 was modified by introducing N-methyl-β-alanine as an N-terminal spacer to yield NMe-RM2. In head-to-head murine studies, both ⁶⁸Ga-labeled RM2 and NMe-RM2 were metabolically cleaved into three identical metabolites, with approximately 50% of the remaining blood activity representing intact radiotracer at 15 min post-injection for both compounds [1]. The IC₅₀ values of the corresponding metalloconjugates remained in the low nanomolar range for both, and NMe-RM2 achieved high, sustained tumor uptake of ~13% IA g⁻¹ within 3 h in PC3 xenografts [1]. This demonstrates that N-methyl-β-alanine incorporation introduces the desired conformational and spacing properties without compromising binding affinity or in vivo stability.

Radiopharmaceutical development Peptide metabolic stability GRP receptor targeting

Enzyme Substrate Kinetics: N-Methyl-β-alanine Is Recognized with Near-Identical Catalytic Efficiency to β-Alanine by Plant N-Methyltransferase

The trifunctional N-methyltransferase BANMT1 from Limonium latifolium catalyzes all three methylation steps of β-alanine betaine biosynthesis. Kinetic characterization revealed that N-methyl-β-alanine serves as a distinct intermediate substrate with an apparent Kₘ of 5.7 mM and Vₘₐₓ of 1290 nmol mg⁻¹ h⁻¹, compared to β-alanine (Kₘ 5.3 mM, Vₘₐₓ 1216 nmol mg⁻¹ h⁻¹) and N,N-dimethyl-β-alanine (Kₘ 5.9 mM, Vₘₐₓ 1697 nmol mg⁻¹ h⁻¹) [1]. The near-equivalent Kₘ values indicate that N-methyl-β-alanine occupies the methyl-acceptor binding site with affinity comparable to the primary substrate β-alanine, yet its distinct Vₘₐₓ and product outcome (N,N-dimethyl-β-alanine) confirm it is a biochemically non-interchangeable intermediate in this sequential pathway.

Plant biochemistry Osmoprotectant biosynthesis Methyltransferase kinetics

Physicochemical Property Differentiation: N-Methylation Reduces Polar Surface Area and Alters Lipophilicity Relative to β-Alanine

Compared to its parent compound β-alanine, N-methyl-β-alanine exhibits a 22% reduction in topological polar surface area (TPSA 49.30 Ų vs. 63.32 Ų) and a marked decrease in XLogP (−3.00 vs. −1.03), indicating enhanced membrane permeability potential despite the additional methyl carbon [1][2]. The rotatable bond count increases from 2 to 3, providing greater conformational flexibility in linker applications. The N-methyl substitution converts the primary amine of β-alanine to a secondary amine, altering hydrogen-bond donor/acceptor geometry and steric environment without significantly changing the molecular framework. These property shifts place N-methyl-β-alanine in a distinct physicochemical space that is neither accessible to β-alanine nor to the further-methylated N,N-dimethyl-β-alanine [1][3].

Medicinal chemistry Drug-likeness optimization Physicochemical profiling

Antifouling Polymer Performance: Poly(N-methyl-β-alanine) Surfaces Resist Protein Adsorption at Levels Comparable to PEG

Poly(N-methyl-β-alanine) (PMeA) and poly(N-ethyl-β-alanine) (PEtA) were synthesized via cobalt-catalyzed carbonylative polymerization and grafted onto gold surfaces as thiol-terminated polymers. Both PMeA and PEtA reduced single-protein adsorption below the SPR detection limit at the pg mm⁻² level. After 10 min exposure to full blood plasma and serum, protein adsorption reached approximately 100 pg mm⁻² for both polymers, a performance statistically indistinguishable from poly(ethylene glycol) (PEG) surfaces tested under identical conditions [1]. However, during ambient storage, PMeA and PEtA absorbed large but differing amounts of water, indicating that the N-alkyl group size (methyl vs. ethyl) modulates hygroscopicity and long-term material properties even when short-term antifouling performance is equivalent [1].

Biomaterials Antifouling coatings Poly(β-peptoid) synthesis

ADMET and Drug-Likeness Profile: Predicted Favorable Absorption and Low Toxicity Risk for PROTAC Linker Applications

Computational ADMET profiling via admetSAR 2 predicts that 3-(methylamino)propanoic acid has a 95.16% probability of human intestinal absorption, 65.80% probability of Caco-2 permeability, and 72.50% probability of blood-brain barrier penetration [1]. The compound is predicted to be non-carcinogenic (68.20%), non-mutagenic in the Ames test (96.00%), and non-cardiotoxic via hERG inhibition (85.39%). It is not predicted to be a P-glycoprotein substrate (95.35%) or inhibitor (97.54%), suggesting low efflux liability [1]. These properties position it favorably as a PROTAC linker building block, where balanced hydrophilicity, metabolic stability, and low transporter interaction are critical design parameters. The compound is explicitly catalogued as a PROTAC linker precursor by multiple suppliers .

PROTAC linker design ADMET prediction Targeted protein degradation

Evidence-Supported Application Scenarios for 3-(Methylamino)propanoic Acid Procurement


Antibacterial Nucleoside Drug Discovery Targeting MraY Translocase

Research groups developing MraY inhibitors as next-generation antibacterials should procure N-methyl-β-alanine as a key building block for uridinyl dipeptide synthesis. The N-methyl amide bond geometry is pharmacophorically required: the compound 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine (13l) was the most active MraY inhibitor in a comparative series, achieving 97% inhibition at 2.35 mM and antibacterial activity against Pseudomonas putida at 100 µg mL⁻¹. Non-methylated β-alanyl analogs exhibited reduced potency . Procurement of high-purity 3-(methylamino)propanoic acid (≥98% GC) is critical to ensure reproducible coupling chemistry and avoid side products from primary amine contaminants .

Peptide Radiopharmaceutical and Peptide-Drug Conjugate Spacer Design

In the development of gastrin-releasing peptide receptor (GRPr)-targeted radiopharmaceuticals, the N-methyl-β-alanine spacer in NMe-RM2 preserved both binding affinity (IC₅₀ low nanomolar) and in vivo metabolic stability (~50% intact radiotracer at 15 min post-injection in mice), equivalent to the unmodified RM2 peptide . Furthermore, patent literature explicitly identifies N-methyl-β-alanine as a preferred monomer for polymeric antibody-drug conjugate (ADC) linkers, where its secondary amine enables controlled drug loading ratios and improved serum stability compared to alternative polymer backbones . Researchers developing peptide conjugates requiring metabolically inert spacer insertion should select N-methyl-β-alanine over N-ethyl-β-alanine or other β-amino acids that have not been validated in comparable in vivo models.

Antifouling Biomaterial Coatings via Poly(β-peptoid) Synthesis

For biomaterials laboratories synthesizing antifouling surface coatings, 3-(methylamino)propanoic acid serves as the monomer precursor for poly(N-methyl-β-alanine) (PMeA) via cobalt-catalyzed carbonylative polymerization of the derived N-methylaziridine . PMeA-grafted surfaces achieve protein adsorption levels (~100 pg mm⁻² from blood plasma) comparable to PEG-grafted surfaces, but with distinct water absorption and long-term storage properties compared to the N-ethyl analog PEtA . Procurement decisions between N-methyl-β-alanine and N-ethyl-β-alanine as monomer feedstocks should be governed by the target application's humidity tolerance requirements, as the two polymers exhibit divergent hygroscopic behavior during ambient storage despite equivalent short-term antifouling performance.

PROTAC Linker Building Block for Targeted Protein Degradation

3-(Methylamino)propanoic acid is explicitly commercialized as a PROTAC linker building block . Its predicted ADMET profile supports this application: 95.16% probability of human intestinal absorption, 65.80% Caco-2 permeability, and notably low predicted P-glycoprotein recognition (95.35% substrate-negative, 97.54% inhibitor-negative), which is advantageous for maintaining intracellular PROTAC concentrations . The secondary amine provides a conjugation handle for E3 ligase ligand attachment while the carboxylic acid terminus enables linkage to the target-protein warhead, offering orthogonal reactivity that simplifies PROTAC assembly relative to diamine or diol linkers. The hydrochloride salt form (CAS 65845-56-9, purity 97%) is also commercially available for applications requiring enhanced aqueous solubility during conjugation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.